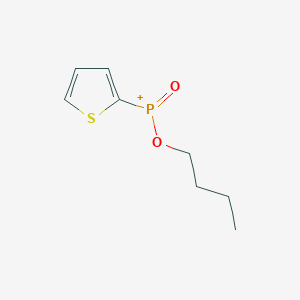
Agn-PC-0NI0QU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0NI0QU is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0NI0QU typically involves a multi-step process that includes nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . The polyol method is commonly used for synthesizing this compound at lower reaction temperatures, which ensures ideal morphology and higher yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of advanced techniques such as high-throughput glycan profiling can significantly enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0NI0QU undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include silver nitrate and hydrochloric acid. For instance, when silver nitrate reacts with hydrochloric acid, silver chloride and nitric acid are formed . The reaction conditions, such as temperature and concentration of reagents, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid .
Scientific Research Applications
Agn-PC-0NI0QU has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology, it is employed in the study of molecular interactions and cellular processes. In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of conductive inks and other advanced materials .
Mechanism of Action
The mechanism of action of Agn-PC-0NI0QU involves its interaction with specific molecular targets and pathways. For instance, it can act as a catalyst in photothermal reactions, enhancing the hydrogenation of carbon dioxide and weakening the adsorption of carbon monoxide . This interaction is facilitated by the unique structure of the compound, which allows it to effectively participate in these reactions.
Comparison with Similar Compounds
Agn-PC-0NI0QU can be compared with other similar compounds such as 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-, oxime, and tert-Butyl ethyl malonate . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its stability and reactivity, which make it particularly suitable for a wide range of scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties, including stability and reactivity, make it a valuable subject of study. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlights its importance and potential for future research and development.
Properties
CAS No. |
1725-20-8 |
|---|---|
Molecular Formula |
C8H12O2PS+ |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
butoxy-oxo-thiophen-2-ylphosphanium |
InChI |
InChI=1S/C8H12O2PS/c1-2-3-6-10-11(9)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3/q+1 |
InChI Key |
UZZVIMFFGSIZRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


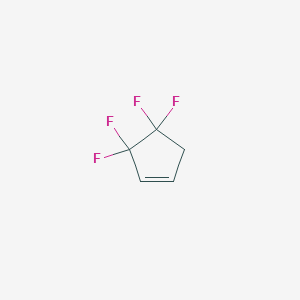

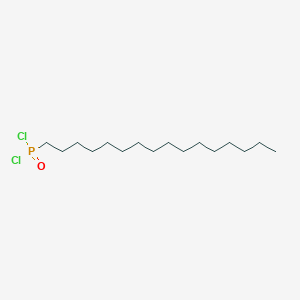
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)

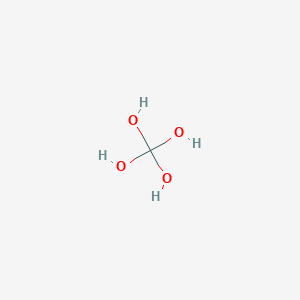

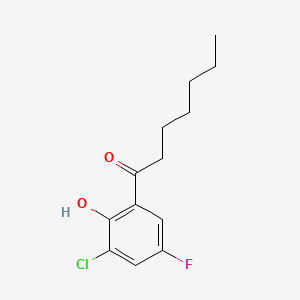




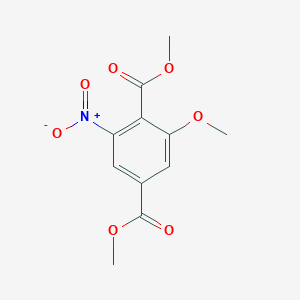
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
